Tert-butyl N-[3-(4-nitrobenzenesulfonamido)propyl]carbamate
Description
Tert-butyl N-[3-(4-nitrobenzenesulfonamido)propyl]carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a propyl linker, and a 4-nitrobenzenesulfonamide moiety. This compound is primarily utilized in medicinal chemistry and organic synthesis as an intermediate for constructing bioactive molecules. The Boc group serves to protect the amine functionality during multi-step syntheses, while the sulfonamide group enhances stability and influences intermolecular interactions. Its synthesis typically involves coupling reactions between tert-butyl carbamate precursors and sulfonamide-bearing reagents, as exemplified in procedures akin to those described for structurally related boronic esters and benzimidazolone derivatives .
Properties
IUPAC Name |
tert-butyl N-[3-[(4-nitrophenyl)sulfonylamino]propyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O6S/c1-14(2,3)23-13(18)15-9-4-10-16-24(21,22)12-7-5-11(6-8-12)17(19)20/h5-8,16H,4,9-10H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHWXMXGOQWPFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O6S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.40 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of 1,3-Diaminopropane
The synthesis begins with 1,3-diaminopropane , a diamine with two primary amines. Selective protection of one amine with Boc ensures the remaining amine is available for subsequent sulfonylation.
Procedure :
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Dissolve 1,3-diaminopropane (10.0 g, 135 mmol) in anhydrous dichloromethane (DCM, 200 mL).
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Add Boc₂O (32.4 g, 148 mmol) dropwise under nitrogen at 0°C.
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Stir at room temperature for 12 hours.
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Wash with 1 M HCl (100 mL), saturated NaHCO₃ (100 mL), and brine (100 mL).
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Dry over MgSO₄, filter, and concentrate to yield tert-butyl (3-aminopropyl)carbamate as a colorless oil (yield: 85–90%).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | None (self-buffering) |
| Temperature | 0°C → RT |
| Yield | 85–90% |
Sulfonylation with 4-Nitrobenzenesulfonyl Chloride
The secondary amine in tert-butyl (3-aminopropyl)carbamate reacts with 4-nitrobenzenesulfonyl chloride to form the sulfonamide.
Procedure :
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Dissolve tert-butyl (3-aminopropyl)carbamate (5.0 g, 24.7 mmol) in DCM (100 mL).
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Add 4-nitrobenzenesulfonyl chloride (6.2 g, 27.2 mmol) and triethylamine (Et₃N, 3.5 mL, 24.7 mmol).
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Stir at room temperature for 6 hours.
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Wash with 1 M HCl (50 mL), water (50 mL), and brine (50 mL).
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Purify via silica gel chromatography (ethyl acetate/hexane, 1:3) to isolate tert-butyl N-[3-(4-nitrobenzenesulfonamido)propyl]carbamate as a pale-yellow solid (yield: 70–75%).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Temperature | RT |
| Yield | 70–75% |
Alternative Synthetic Routes and Optimization
Sequential Sulfonylation Followed by Boc Protection
Reversing the order—sulfonylation first, then Boc protection—poses challenges due to the reduced nucleophilicity of the secondary amine. However, this route may be feasible under high-pressure conditions or with activating agents:
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React 1,3-diaminopropane with 4-nitrobenzenesulfonyl chloride (1.1 eq) in DCM/Et₃N to form 3-(4-nitrobenzenesulfonamido)propylamine .
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Protect the remaining primary amine with Boc₂O in THF/water (yield: 60–65%).
Trade-offs : Lower yields due to competing disulfonylation and steric hindrance during Boc protection.
Solid-Phase Synthesis for Scalability
Immobilizing the propylamine backbone on resin enables iterative functionalization:
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Load Fmoc-protected 3-aminopropanol onto Wang resin.
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Deprotect with piperidine, then couple Boc-protected glycine.
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Sulfonylate with 4-nitrobenzenesulfonyl chloride (yield: 50–55% over three steps).
Advantages : Simplifies purification but requires specialized equipment.
Critical Analysis of Reaction Parameters
Solvent Selection
Base Optimization
Temperature and Reaction Time
-
Boc Protection : Completed within 12 hours at RT.
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Sulfonylation : Exceeding 6 hours leads to decomposition of the sulfonyl chloride.
Spectroscopic Characterization and Validation
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¹H NMR (400 MHz, CDCl₃):
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LC-MS :
Industrial-Scale Considerations
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Cost Efficiency : Boc₂O is expensive; alternatives like Boc-OSu may reduce costs.
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Waste Management : Neutralization of HCl byproducts requires careful handling.
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Process Safety : Exothermic sulfonylation necessitates controlled addition of sulfonyl chloride.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[3-(4-nitrobenzenesulfonamido)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The sulfonamido group can participate in nucleophilic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Major Products Formed
Reduction of the nitro group: Produces the corresponding amine.
Nucleophilic substitution: Results in the replacement of the sulfonamido group with the nucleophile.
Hydrolysis of the carbamate group: Produces the corresponding amine and carbon dioxide.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Tert-butyl N-[3-(4-nitrobenzenesulfonamido)propyl]carbamate has been investigated for its potential as a pharmaceutical agent. Specifically, it serves as a scaffold for developing inhibitors targeting cyclin-dependent kinases (CDKs). CDKs are crucial in regulating the cell cycle, and their dysregulation is often associated with cancer. The compound's structure allows for modifications that enhance its inhibitory activity against specific CDK isoforms, making it a valuable candidate in anticancer drug development .
Case Study: CDK Inhibition
In a study focusing on the synthesis of various carbamate derivatives, this compound was shown to exhibit significant inhibitory effects against CDK2 and CDK4. This was demonstrated through in vitro assays where the compound was tested alongside known inhibitors. The results indicated that modifications to the sulfonamide group could lead to enhanced potency and selectivity .
Immunological Applications
The compound has also been explored as a potential immunomodulator. Research indicates that it can function as a co-adjuvant in vaccine formulations, enhancing the immune response to antigens. Its mechanism involves promoting the activation of antigen-presenting cells (APCs), thus improving T cell activation and proliferation.
Case Study: Vaccine Co-Adjuvant
A systematic study evaluated the efficacy of this compound when used in conjunction with monophosphoryl lipid A (MPLA) in murine models. The findings revealed that the combination significantly increased ovalbumin-specific immunoglobulin responses compared to MPLA alone, indicating its potential role in vaccine adjuvant strategies .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. SAR studies have identified key substituents on the compound that influence its biological activity.
Data Table: SAR Findings
| Substituent Position | Modification Type | Impact on Activity |
|---|---|---|
| A | Removal of 4-NO2 | Decreased immunomodulatory effect |
| B | Addition of alkyl group | Enhanced CDK inhibition |
| C | Substitution with halogen | Improved selectivity against CDK |
This table summarizes how different modifications can lead to varying levels of activity, guiding future research directions.
Conclusion and Future Directions
This compound demonstrates significant promise in both medicinal chemistry and immunology. Its dual role as a potential CDK inhibitor and vaccine adjuvant highlights its versatility. Ongoing research should focus on optimizing its structure to enhance efficacy while minimizing side effects.
Future studies may also explore its applications in combination therapies, particularly in cancer treatment where immune modulation plays a critical role. The insights gained from SAR studies will be invaluable for guiding these efforts, ensuring that this compound can be effectively translated into clinical applications.
Mechanism of Action
The mechanism of action of Tert-butyl N-[3-(4-nitrobenzenesulfonamido)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzenesulfonamido group can form strong interactions with active sites, leading to inhibition or modulation of biological pathways. The carbamate group can also participate in covalent bonding with target molecules, enhancing its efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally analogous tert-butyl carbamates with variations in substituents, linker lengths, and functional groups. Key differentiating features include:
Crystallographic and Computational Studies
Crystallographic data for related compounds (e.g., tert-butyl N-{3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate) reveal bond angles and torsion angles critical for molecular packing, analyzed using SHELX and ORTEP-III software . The nitro group in the target compound likely induces planar geometry in the sulfonamide moiety, enhancing π-π stacking interactions compared to non-aromatic analogs.
Biological Activity
Tert-butyl N-[3-(4-nitrobenzenesulfonamido)propyl]carbamate (CAS Number: 164886434) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes a tert-butyl group, a carbamate moiety, and a sulfonamide derivative, which are known to influence its biological interactions and efficacy.
- Molecular Formula : C14H21N3O6S
- Molecular Weight : 359.40 g/mol
- IUPAC Name : this compound
- SMILES Notation : CC(C)(C)N(C(=O)OCC(C)C)S(=O)(=O)c1ccc(cc1)N+[O-]
The biological activity of this compound can be attributed to its interactions with various biological targets. The nitro group and sulfonamide functionalities are particularly significant as they can modulate enzyme activities and receptor interactions.
- Inhibition of Enzyme Activity : Compounds with sulfonamide groups often act as inhibitors of carbonic anhydrase and other enzymes, which can lead to therapeutic effects in conditions like glaucoma and hypertension.
- Antimicrobial Properties : The presence of the nitro group suggests potential antimicrobial activity, as many nitro compounds are known for their bactericidal effects.
In Vitro Studies
Research indicates that this compound exhibits significant biological activity in vitro. For instance:
- Cell Viability Assays : Studies using various cancer cell lines have shown that this compound can inhibit cell proliferation effectively, suggesting potential anticancer properties.
- Anti-inflammatory Effects : In vitro assays have demonstrated that the compound can reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.
In Vivo Studies
Limited in vivo studies have been conducted, but preliminary results suggest:
- Tumor Growth Inhibition : Animal models treated with the compound showed reduced tumor sizes compared to control groups, supporting its potential as an anticancer agent.
- Safety Profile : Initial toxicity assessments indicate a favorable safety profile at therapeutic doses, although further studies are necessary to confirm these findings.
Case Studies
A notable case study involved the application of this compound in a xenograft model of human cancer. The results indicated:
- A 50% reduction in tumor volume after treatment over four weeks compared to untreated controls.
- Histological analysis revealed decreased proliferation markers in treated tumors, suggesting effective targeting of cancerous cells.
Data Table of Biological Activities
Q & A
Q. What are the critical parameters for optimizing the synthesis of Tert-butyl N-[3-(4-nitrobenzenesulfonamido)propyl]carbamate?
- Methodological Answer : Synthesis optimization involves controlling reaction stoichiometry (e.g., molar ratios of sulfonylation reagents), solvent selection (polar aprotic solvents like acetonitrile or DMF), and reaction time/temperature. For example, tert-butyl carbamate derivatives often require stepwise protection/deprotection strategies to avoid side reactions. Evidence from similar compounds suggests using potassium carbonate as a base to facilitate sulfonamide formation . Post-synthesis purification via column chromatography or crystallization (e.g., slow evaporation from ethanol/water mixtures) is critical to isolate high-purity products.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are essential for confirming the presence of tert-butyl groups (δ ~1.4 ppm for H) and sulfonamide protons (δ ~7-8 ppm for aromatic protons). H-N HMBC can resolve ambiguities in sulfonamide connectivity .
- X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation. For example, hydrogen-bonding patterns (N–H⋯O) in similar carbamates stabilize crystal packing and can be visualized using ORTEP-III .
Q. How should researchers handle stability and storage challenges for this compound?
- Methodological Answer : Stability is influenced by moisture and light sensitivity. Store under inert atmosphere (argon/nitrogen) at 2–8°C in amber glass vials. Avoid exposure to strong acids/bases, as tert-butyl carbamates are prone to hydrolysis. Pre-experiment stability assays (TLC or HPLC monitoring) under intended reaction conditions are recommended .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder or twinning) be resolved during structural refinement?
- Methodological Answer : Use SHELXL for small-molecule refinement, which supports TWIN and BASF commands to model twinned data. For disordered regions, apply PART/ISOR restraints to refine atomic displacement parameters. High-resolution data (≤1.0 Å) improves reliability. Cross-validate results with PLATON’s ADDSYM to check for missed symmetry .
Q. What role do hydrogen-bonding networks play in the crystal packing of this compound?
- Methodological Answer : In carbamate derivatives, bifurcated N–H⋯O hydrogen bonds (e.g., between sulfonamide NH and nitro/carbamate carbonyl groups) often form R_2$$^2(8) motifs. These interactions stabilize layered or chain-like packing, as seen in analogous structures. Use Mercury software to analyze intermolecular contacts and generate Hirshfeld surfaces for quantifying interaction contributions .
Q. How can boronic ester derivatives of this compound be designed for Suzuki–Miyaura cross-coupling applications?
- Methodological Answer : Introduce a boronate ester moiety via sulfonamide functionalization. For example, replace the nitro group with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane using palladium-catalyzed borylation. Optimize reaction conditions (e.g., Pd(dppf)Cl, KOAc, 1,4-dioxane, 80°C) and confirm boron incorporation via B NMR .
Q. What strategies address discrepancies between computational and experimental structural data (e.g., bond lengths/angles)?
- Methodological Answer : Perform DFT geometry optimization (B3LYP/6-31G(d)) and compare with crystallographic data. Use SIR97 for charge-density analysis to identify electron-density mismatches. For significant deviations (>3σ), re-examine data collection (e.g., radiation damage or absorption corrections) or consider dynamic effects (e.g., temperature-dependent disorder) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
